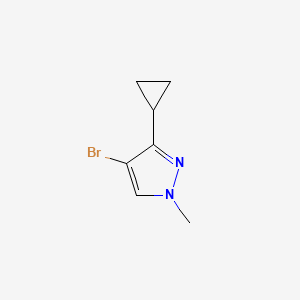

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Overview

Description

“4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1257637-80-1 . It has a molecular weight of 201.07 . The IUPAC name for this compound is 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole .

Synthesis Analysis

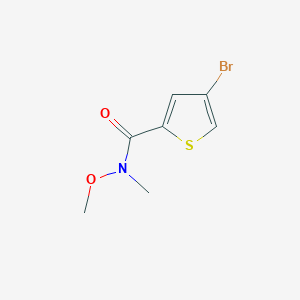

The synthesis of pyrazoles involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The chemical reactions involving pyrazoles include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .. It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .

Scientific Research Applications

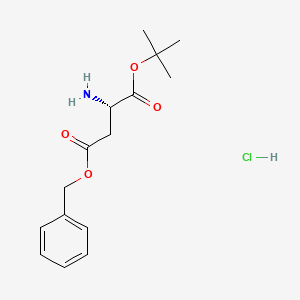

Synthesis of 1,4’-Bipyrazoles

“4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Preparation of Solid Hexacoordinate Complexes

This compound may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in catalysis and materials science.

Synthesis of Various Pharmaceutical Compounds

“4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole” can be used in the synthesis of various pharmaceutical and biologically active compounds . This includes the development of new drugs and therapies.

Inhibition of Liver Alcohol Dehydrogenase

It has been shown to act as an inhibitor of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the body, and inhibitors can be used in the treatment of alcohol dependence and related conditions.

Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

This compound can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This derivative could have potential applications in various fields of research.

Inhibitors Development

It is also used in the development of inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction, and they are widely used in medicine and biology.

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

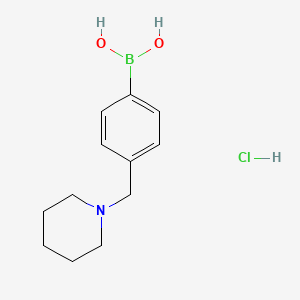

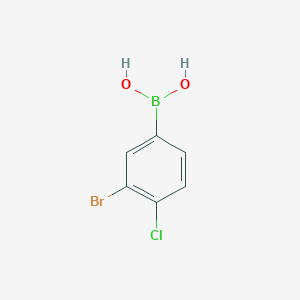

Transmetalation in Suzuki–Miyaura Coupling: To understand the mode of action, let’s draw parallels with the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using a palladium catalyst. The key steps include oxidative addition and transmetalation .

- Formally electrophilic organic groups (e.g., aryl halides) undergo oxidative addition to palladium, resulting in the formation of a new Pd–C bond. Formally nucleophilic organic groups (e.g., boron-containing compounds) transfer from boron to palladium, leading to the desired C–C bond formation.

In the case of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, we can speculate that it might participate in similar transmetalation reactions, possibly with boron reagents, to form C–C bonds.

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, the choice of solvent during synthesis or administration may affect its reactivity.

properties

IUPAC Name |

4-bromo-3-cyclopropyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPQGAVLHGQJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265514 | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257637-80-1 | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257637-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)